

Lack of Independent Replication for Minesapride Clinical Trials Necessitates Alternative Comparisons

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Compound of Interest		
Compound Name:	Minesapride	
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An independent replication of published clinical trial results for the 5-HT4 receptor agonist **Minesapride** remains unavailable in publicly accessible literature. This guide, therefore, provides a comparative analysis of the existing Phase II trial data for **Minesapride** against published data for another selective 5-HT4 receptor agonist, Prucalopride, to offer a reference for researchers, scientists, and drug development professionals.

Minesapride, a partial agonist of the 5-hydroxytryptamine 4 (5-HT4) receptor, has been investigated for the treatment of irritable bowel syndrome with constipation (IBS-C). Clinical trials have explored its efficacy and safety, but as of now, no independent studies have been published to replicate the initial findings. In the absence of direct replication, this guide presents data from two Phase II, multicenter, randomized, double-blind, placebo-controlled trials of **Minesapride**. To provide a benchmark for its performance, this data is compared with integrated data from six large randomized, controlled clinical trials of Prucalopride, a high-affinity 5-HT4 receptor agonist approved for chronic idiopathic constipation (CIC).[1][2][3]

Comparative Efficacy Data

The primary measure of efficacy in these trials often involves the proportion of patients who achieve a clinically meaningful improvement in the frequency of complete spontaneous bowel movements (CSBMs). The following tables summarize the key efficacy data from the respective clinical trials for **Minesapride** and Prucalopride.



Table 1: Efficacy of Minesapride in Patients with IBS-C (12-Week Phase II Trial)[1]

Treatment Group	FDA Composite Responder Rate*	Patients with ≥9/12 Responder Weeks
Placebo (n=103)	13.6%	Not Reported
Minesapride 10 mg (n=103)	13.6%	Not Reported
Minesapride 20 mg (n=104)	19.2%	Not Reported
Minesapride 40 mg (n=101)	14.9%	Significantly greater than placebo (P < 0.05)

^{*}FDA composite endpoint responder: a patient reporting an increase of one or more CSBMs from baseline and an improvement of ≥30% from baseline in weekly average of worst abdominal pain score, both in the same week for ≥6 out of 12 weeks.[1]

Table 2: Efficacy of Minesapride in Patients with IBS-C (4-Week Phase II Trial)[4][5]

Treatment Group	Change from Baseline in Weekly CSBMs (at Week 4)	Decrease in Overall IBS Severity Index Score (at Week 4)
Placebo	-	-
Minesapride 1 mg	Greater than placebo	-
Minesapride 4 mg	Greater than placebo	-
Minesapride 12 mg	Greater than placebo	P = 0.048 vs placebo
Minesapride 40 mg	P = 0.040 vs placebo	P < 0.001 vs placebo

Table 3: Efficacy of Prucalopride in Patients with Chronic Constipation (Integrated Analysis of Six Trials)[3]



Treatment Group	Proportion of Patients with ≥3 SCBMs/week (over 12 weeks)
Placebo (n=1247)	13.2%
Prucalopride ≤2 mg (n=1237)	27.8% (P < 0.001 vs placebo)

Comparative Safety and Tolerability

The safety profile of a drug is a critical component of its clinical evaluation. The most common adverse events reported in the clinical trials for both **Minesapride** and Prucalopride are summarized below.

Table 4: Common Adverse Events in Minesapride and Prucalopride Clinical Trials

Adverse Event	Minesapride (Pooled Data) [4]	Prucalopride
Diarrhea	42.9%	Reported as a frequent adverse event[6]
Headache	Not Reported as most common	Reported as a frequent adverse event[6]
Abdominal Pain	Not Reported as most common	Reported as a frequent adverse event[7]
Nausea	Not Reported as most common	Reported as a frequent adverse event[7]

In a Phase II trial, the proportion of patients with treatment-emergent adverse events was 55.0% in the pooled **Minesapride** groups and 60.0% in the placebo group.[4] The most common adverse event for **Minesapride** was mild diarrhea.[1]

Experimental Protocols Minesapride Clinical Trial Methodology (Summarized)



- Study Design: The **Minesapride** trials were double-blind, placebo-controlled, randomized, parallel-group, dose-finding studies.[1][4]
- Patient Population: Patients diagnosed with IBS-C according to Rome III or Rome IV criteria were included.[1][4]
- Intervention: Patients received a once-daily oral dose of Minesapride (at varying doses of 1, 4, 10, 12, 20, or 40 mg) or a placebo for a duration of 4 or 12 weeks.[1][4]
- Primary Endpoints:
 - 12-Week Trial: The primary endpoint was the FDA composite endpoint for IBS-C clinical trials.[1]
 - 4-Week Trial: The primary outcome was the improvement in the weekly frequency of CSBMs, abdominal symptoms, and overall IBS-C symptoms.[4][5]
- Safety Assessment: Adverse events were recorded throughout the study period.[4]

Prucalopride Clinical Trial Methodology (Summarized from Integrated Analysis)

- Study Design: The analysis included data from six Phase 3 and 4, double-blind, randomized, placebo-controlled, parallel-group trials.[3]
- Patient Population: Adult patients with chronic constipation, defined as having two or fewer spontaneous bowel movements per week for at least six months, were enrolled.[3]
- Intervention: Patients received Prucalopride (doses up to 2 mg daily) or a placebo for 12 weeks.[3]
- Primary Efficacy Endpoint: The primary endpoint was the percentage of patients achieving a mean of three or more spontaneous complete bowel movements per week over the 12-week treatment period.[3]
- Safety Assessment: Safety and tolerability were assessed throughout all trials.[3]

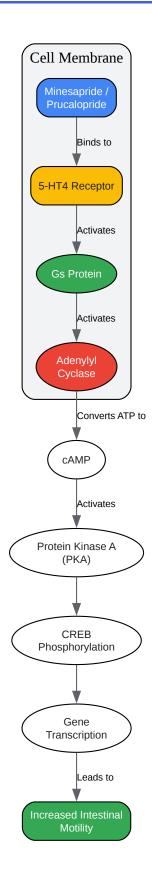




Visualizations Signaling Pathway of 5-HT4 Receptor Agonists

Minesapride and Prucalopride are selective 5-HT4 receptor agonists.[1][3] Upon binding to the 5-HT4 receptor, they initiate a signaling cascade that leads to increased intestinal motility.





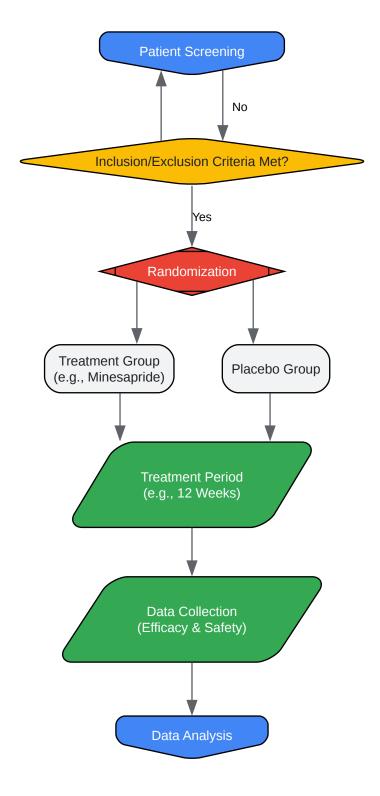
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Caption: 5-HT4 Receptor Agonist Signaling Pathway.



Experimental Workflow of a Randomized Controlled Trial

The clinical trials for both **Minesapride** and Prucalopride followed a standard randomized, double-blind, placebo-controlled design.



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Caption: Randomized Controlled Trial Workflow.

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